molecular formula C14H13FN4O B2406610 3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether CAS No. 478039-24-6

3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether

Cat. No.: B2406610
CAS No.: 478039-24-6
M. Wt: 272.283
InChI Key: LBKFKBVTQDZKOH-UHFFFAOYSA-N
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Description

“3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether” is a synthetic compound with the CAS Number: 478039-24-6 . It has a linear formula of C14H13FN4O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13FN4O/c15-7-1-9-20-12-4-2-11(3-5-12)13-6-8-16-14-17-10-18-19(13)14/h2-6,8,10H,1,7,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 272.28 . It is a solid in physical form .

Scientific Research Applications

Pharmacological Probes for the A2A Adenosine Receptor

The compound 3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether has been utilized in the development of molecular probes for the A2A adenosine receptor. These probes are based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, which displays high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). The compound has been modified to include a fluoropropyl group for (18)F incorporation, making it useful in pharmacological studies (Kumar et al., 2011).

Anticancer Agents with Unique Mechanisms

Derivatives of this compound have shown potential as anticancer agents. A study described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, revealing their unique mechanism of action in inhibiting the binding of vincas to tubulin. This mechanism differs from other compounds as it promotes tubulin polymerization but does not bind competitively with paclitaxel, a common anticancer drug (Zhang et al., 2007).

Antimycobacterial Activity

Another application of the compound is in the field of antimicrobial agents. A study synthesized fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, which were screened against the Mycobacterium tuberculosis H37Rv strain. One of the derivatives was found to be a potent inhibitor of M. tuberculosis growth, demonstrating the potential of these compounds in antimycobacterial therapy (Abdel-Rahman et al., 2009).

Synthetic Methodology Development

Research on the synthetic methods for triazolopyrimidines, including those related to this compound, has also been a significant area of study. Developments in synthetic approaches have broadened the scope of these compounds in various medicinal applications (Fizer & Slivka, 2016).

Anti-Epileptic Activities

The compound's derivatives have been evaluated for their anti-epileptic activities. A study synthesized novel triazolopyrimidine derivatives and assessed their effectiveness against epilepsy. It was found that certain derivatives exhibited significant anti-epileptic activities, offering new avenues for epilepsy treatment (Ding et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated over the decades . Therefore, it can be expected that the study and application of “3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether” may also continue to be a topic of interest in the future.

Properties

IUPAC Name

7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-7-1-9-20-12-4-2-11(3-5-12)13-6-8-16-14-17-10-18-19(13)14/h2-6,8,10H,1,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFKBVTQDZKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327453
Record name 7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478039-24-6
Record name 7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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